Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)

3-Ethynylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring an ethynyl group attached to the imidazo[1,2-a]pyrazine scaffold. This structure offers versatile reactivity, particularly in click chemistry and cross-coupling reactions, due to the terminal alkyne functionality. Its fused bicyclic system enhances stability while maintaining reactivity, making it valuable in pharmaceutical and materials science research. The compound serves as a key intermediate in synthesizing complex molecules, including bioactive compounds and functional materials. Its well-defined reactivity profile and compatibility with various catalytic systems underscore its utility in organic synthesis and medicinal chemistry applications.
3-ethynylimidazo[1,2-a]pyrazine structure
943320-47-6 structure
商品名:3-ethynylimidazo[1,2-a]pyrazine
CAS番号:943320-47-6
MF:C8H5N3
メガワット:143.145400762558
MDL:MFCD17016048
CID:1122414
PubChem ID:72207272

3-ethynylimidazo[1,2-a]pyrazine 化学的及び物理的性質

名前と識別子

    • 3-ethynyl-Imidazo[1,2-a]pyrazine
    • 3-ethynylimidazo[1,2-a]pyrazine
    • LLYBBCIBNZDXHV-UHFFFAOYSA-N
    • PB11593
    • FCH1143714
    • AX8264265
    • 3-Ethynylimidazo[1,2-a]pyrazine (ACI)
    • 943320-47-6
    • DA-23618
    • AKOS025403979
    • CS-0053865
    • P12067
    • CS-15841
    • SCHEMBL589458
    • MDL: MFCD17016048
    • インチ: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
    • InChIKey: LLYBBCIBNZDXHV-UHFFFAOYSA-N
    • ほほえんだ: C#CC1N2C(C=NC=C2)=NC=1

計算された属性

  • せいみつぶんしりょう: 143.048347172g/mol
  • どういたいしつりょう: 143.048347172g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2
  • 疎水性パラメータ計算基準値(XlogP): 1

3-ethynylimidazo[1,2-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1095837-1G
3-ethynylimidazo[1,2-a]pyrazine
943320-47-6 97%
1g
$500 2024-05-23
eNovation Chemicals LLC
D632854-1g
3-ethynylimidazo[1,2-a]pyrazine
943320-47-6 97%
1g
$800 2024-05-24
eNovation Chemicals LLC
D632854-5g
3-ethynylimidazo[1,2-a]pyrazine
943320-47-6 97%
5g
$2100 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03210-1G
3-ethynylimidazo[1,2-a]pyrazine
943320-47-6 97%
1g
¥ 2,158.00 2023-04-12
Aaron
AR00IIR9-100mg
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 98%
100mg
$75.00 2025-02-10
1PlusChem
1P00IIIX-250mg
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 97%
250mg
$176.00 2024-04-19
Ambeed
A518441-100mg
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 98%
100mg
$85.0 2024-04-16
A2B Chem LLC
AI63017-100mg
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 95%
100mg
$56.00 2024-07-18
Ambeed
A518441-250mg
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 98%
250mg
$166.0 2024-04-16
Ambeed
A518441-1g
3-Ethynyl-imidazo[1,2-a]pyrazine
943320-47-6 98%
1g
$339.0 2024-04-16

3-ethynylimidazo[1,2-a]pyrazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  rt; 2 h, rt
リファレンス
Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
リファレンス
Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 60 °C; overnight, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Methods and compositions for treating Parkinson's disease
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  rt; 2 h, rt
リファレンス
Preparation of acetylene derivatives having antineoplastic activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Methods and compositions for RAF kinase mediated diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  45 min, 120 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  45 min, rt
リファレンス
Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform
Desai, Bimbisar; Dixon, Karen; Farrant, Elizabeth; Feng, Qixing; Gibson, Karl R.; et al, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Methods and compositions for treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

3-ethynylimidazo[1,2-a]pyrazine Raw materials

3-ethynylimidazo[1,2-a]pyrazine Preparation Products

3-ethynylimidazo[1,2-a]pyrazine 関連文献

3-ethynylimidazo[1,2-a]pyrazineに関する追加情報

Comprehensive Overview of 3-Ethynylimidazo[1,2-a]pyrazine (CAS No. 943320-47-6): Properties, Applications, and Research Insights

The compound 3-ethynylimidazo[1,2-a]pyrazine (CAS No. 943320-47-6) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including an imidazo[1,2-a]pyrazine core and an ethynyl functional group, make it a versatile building block for drug discovery and advanced material design. Researchers are increasingly exploring its potential in kinase inhibitor development, fluorescence probes, and click chemistry applications, aligning with current trends in targeted cancer therapies and bioorthogonal labeling.

One of the most searched questions about 943320-47-6 revolves around its synthetic routes and purity optimization. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, a method frequently discussed in organic chemistry forums. Recent publications highlight improved yields using Sonogashira coupling under mild conditions, addressing the demand for green chemistry approaches. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, as impurities may affect its performance in high-throughput screening assays.

In drug discovery, the imidazo[1,2-a]pyrazine scaffold is recognized for its kinase-binding affinity, particularly in BTK inhibitors and JAK-STAT pathway modulators—topics trending in autoimmune disease research. The ethynyl moiety enables further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique widely adopted for proteolysis-targeting chimera (PROTAC) development. This aligns with Google Scholar’s rising search terms like "degrader technology" and "small molecule conjugates."

Material scientists value CAS 943320-47-6 for constructing π-conjugated systems in organic electronics. Its rigid planar structure contributes to charge transport properties, making it relevant for OLED materials and molecular sensors—a hotspot in renewable energy discussions. Patent analyses reveal growing interest in its incorporation into metal-organic frameworks (MOFs) for gas storage applications, reflecting industry priorities in carbon capture technologies.

Stability studies indicate that 3-ethynylimidazo[1,2-a]pyrazine requires storage under inert atmosphere due to potential polymerization of the ethynyl group—a key consideration for laboratories searching "compound handling best practices." Suppliers often provide technical bulletins emphasizing cold chain logistics (-20°C storage) and argon-purged packaging, addressing FAQs from pharmaceutical procurement specialists.

The compound’s ADMET profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) remains an active research area, with computational models predicting moderate blood-brain barrier permeability—a feature debated in neuropharmacology circles. Recent QSAR studies published in journals like Bioorganic & Medicinal Chemistry Letters correlate its logP values with oral bioavailability, catering to queries about lead optimization strategies.

Emerging applications include its use as a fluorescent tag in super-resolution microscopy, capitalizing on the imidazo[1,2-a]pyrazine core’s two-photon absorption properties. This responds to the microscopy community’s searches for "bioimaging probes with red-shifted emission." Manufacturers now offer isotope-labeled versions (e.g., 13C/15N) to support metabolic tracing studies, reflecting the precision medicine trend.

Regulatory databases classify 943320-47-6 as a non-hazardous research chemical under standard conditions, though material safety data sheets (MSDS) recommend engineering controls during handling. This information meets compliance needs for GLP laboratories and satisfies search queries like "CAS 943320-47-6 safety protocols."

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine
A1095095
清らかである:99%
はかる:1g
価格 ($):305.0